molecular formula C14H16INO2 B13484732 tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate CAS No. 819053-75-3

tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate

Cat. No.: B13484732
CAS No.: 819053-75-3
M. Wt: 357.19 g/mol
InChI Key: KNNSQPSSLCONRA-UHFFFAOYSA-N
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Description

tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate is a synthetic organic compound with the molecular formula C14H18INO2 It is characterized by the presence of an iodophenyl group attached to a prop-2-yn-1-yl chain, which is further linked to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-iodophenylacetylene and tert-butyl carbamate.

    Reaction Conditions: The key step involves the coupling of 4-iodophenylacetylene with tert-butyl carbamate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenylpropynyl carbamates can be formed.

    Coupling Products: Formation of biaryl or diarylalkyne compounds.

Scientific Research Applications

tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological targets, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
  • tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate
  • tert-Butyl 2-methylbut-3-yn-2-yl carbonate

Uniqueness

tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for applications requiring specific interactions with biological targets or for use in advanced synthetic methodologies.

Properties

CAS No.

819053-75-3

Molecular Formula

C14H16INO2

Molecular Weight

357.19 g/mol

IUPAC Name

tert-butyl N-[3-(4-iodophenyl)prop-2-ynyl]carbamate

InChI

InChI=1S/C14H16INO2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,10H2,1-3H3,(H,16,17)

InChI Key

KNNSQPSSLCONRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)I

Origin of Product

United States

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